Thiol-PEG4-Säure

Übersicht

Beschreibung

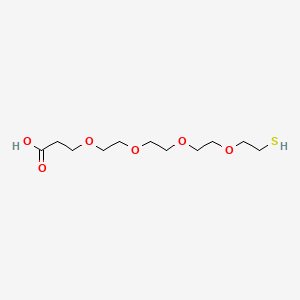

Thiol-PEG4-acid is a PEG-based PROTAC linker . It contains a thiol group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

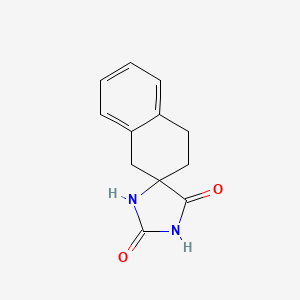

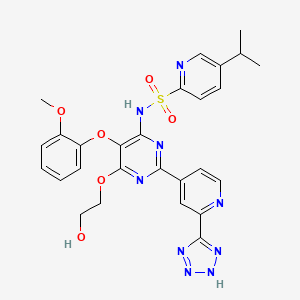

Thiol-PEG4-acid is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Molecular Structure Analysis

The molecular weight of Thiol-PEG4-acid is 282.35 and its formula is C11H22O6S .

Chemical Reactions Analysis

Thiols can readily oxidize to disulfides, sulfinic acid, and sulfonic acid . The oxidation of thiols to disulfides can even occur in the presence of atmospheric air .

Physical and Chemical Properties Analysis

Thiol-PEG4-acid is a liquid . It is hydrophilic, which increases its solubility in aqueous media .

Wissenschaftliche Forschungsanwendungen

Oberflächenmodifikation

Thiol-PEG4-Säure wird verwendet, um Oberflächen wie Quantenpunkte, Monolagen und magnetische Partikel zu modifizieren. Diese Modifikation kann die Stabilität und Löslichkeit dieser Materialien verbessern, was für verschiedene Anwendungen in der Nanotechnologie und Materialwissenschaft entscheidend ist .

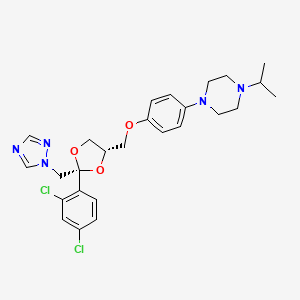

Arzneimittelentwicklung

In der Arzneimittelentwicklung dient this compound als PEG-basierter PROTAC-Linker. PROTACs (PROteolysis TArgeting Chimeras) sind Moleküle, die entwickelt wurden, um spezifische Proteine in Zellen abzubauen und so einen neuartigen Ansatz in der zielgerichteten Therapie darstellen .

Biokonjugation und Markierung

Diese Verbindung wird in Biokonjugations- und Markierungsprozessen eingesetzt, bei denen sie hilft, Biomoleküle an Medikamente oder fluoreszierende Farbstoffe zur Verfolgung und Analyse anzulagern. Dies ist besonders nützlich in der Untersuchung biologischer Prozesse und in der Krankheitsdiagnostik .

Nanopartikel-basierte Medikamentenverabreichung

This compound spielt eine Rolle bei der Entwicklung von nanopartikelbasierten Medikamentenverabreichungssystemen. Durch die Anlagerung an medikamentenbefüllte Nanopartikel kann es deren Zirkulationszeit und Zielfähigkeit verbessern, was zu effektiveren Behandlungen mit reduzierten Nebenwirkungen führt .

PEGylierung von Proteinen

Die Verbindung ist an der PEG-Modifikation von Proteinen beteiligt, bei der Polyethylenglykol (PEG)-Ketten an Proteine oder Peptide angehängt werden. Diese Modifikation kann therapeutische Proteine vor dem Abbau schützen und die Immunogenität reduzieren .

Prodrug- und ADC-Entwicklung

This compound wird bei der Entwicklung von Prodrugs und Antibody-Drug Conjugates (ADCs) verwendet, wobei es als Linker fungiert, der Medikamente kontrolliert freigibt, nachdem es mit Thiolgruppen im Körper reagiert hat. Dies ermöglicht eine zielgerichtete Therapie mit minimalen Off-Target-Effekten .

Wirkmechanismus

Target of Action

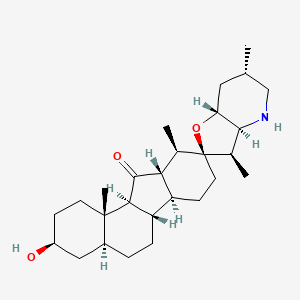

Thiol-PEG4-acid is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

Thiol-PEG4-acid, as a PEG-based PROTAC linker, connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . The thiol group in Thiol-PEG4-acid can react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver . This interaction allows the formation of PROTAC molecules, which can selectively degrade target proteins .

Biochemical Pathways

The primary biochemical pathway involved in the action of Thiol-PEG4-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By forming PROTAC molecules, Thiol-PEG4-acid enables the selective degradation of target proteins, thereby influencing the associated biochemical pathways .

Pharmacokinetics

As a peg-based compound, it is expected to have good solubility in aqueous media due to the hydrophilic peg spacer This property can potentially enhance its bioavailability

Result of Action

The primary result of Thiol-PEG4-acid’s action is the degradation of target proteins within cells . By linking an E3 ubiquitin ligase ligand to a target protein ligand, Thiol-PEG4-acid facilitates the ubiquitination and subsequent degradation of the target protein . This can influence various cellular processes depending on the specific target protein.

Action Environment

The action of Thiol-PEG4-acid can be influenced by various environmental factors. For instance, the reactivity of the thiol group can be affected by the presence of oxidizing agents or transition metals Additionally, the stability and efficacy of the formed PROTAC molecules can be influenced by factors such as pH, temperature, and the presence of other biomolecules

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Thiol-PEG4-acid plays a significant role in biochemical reactions, particularly in the process of PEGylation . PEGylation refers to the covalent attachment or modification of surfaces, proteins, and other molecules with PEG-containing derivatives . Thiol-PEG4-acid, as a PEG linker, can interact with various enzymes, proteins, and other biomolecules, enhancing their water solubility and decreasing aggregation .

Cellular Effects

The effects of Thiol-PEG4-acid on cells are primarily related to its role in PEGylation. By attaching to proteins and other biomolecules, Thiol-PEG4-acid can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Thiol-PEG4-acid exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its role in PEGylation involves the covalent attachment of PEG-containing derivatives to proteins and other molecules, thereby altering their properties and functions .

Metabolic Pathways

Thiol-PEG4-acid may be involved in various metabolic pathways through its interactions with enzymes or cofactors. Its role in PEGylation could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Thiol-PEG4-acid within cells and tissues could involve interactions with various transporters or binding proteins. Its role in PEGylation could also affect its localization or accumulation .

Eigenschaften

IUPAC Name |

3-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O6S/c12-11(13)1-2-14-3-4-15-5-6-16-7-8-17-9-10-18/h18H,1-10H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLGUGSEJFKLED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20627910 | |

| Record name | 1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749247-06-1 | |

| Record name | 1-Sulfanyl-3,6,9,12-tetraoxapentadecan-15-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20627910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

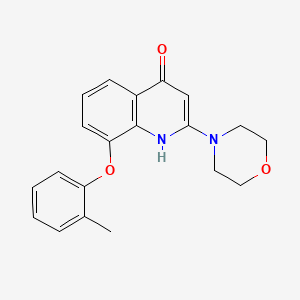

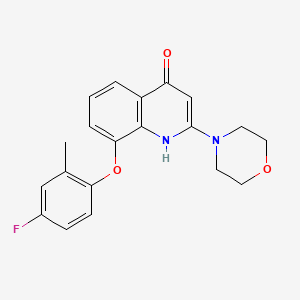

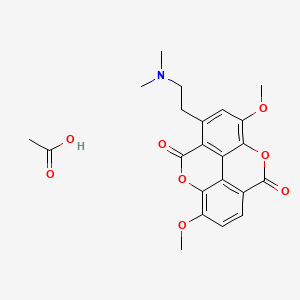

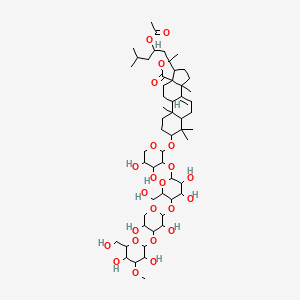

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.